
3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide is a useful research compound. Its molecular formula is C18H11Cl2F3N2S and its molecular weight is 415.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- Congested Ruthenium Complexes : The compound is used in preparing thioether ligands with a CH2R group bonded to the sulfur atom. These thioethers react with ruthenium complexes, leading to various complexes containing four-membered RuSCN rings. This has implications for understanding stereochemistry and molecular interactions in inorganic chemistry (Tresoldi et al., 2002).
Organic Chemistry and Molecular Synthesis
- Synthesis of Furo[3,2-c]pyridine Derivatives : The compound is involved in the synthesis of various pyridine derivatives, indicating its utility in organic synthesis and potential applications in developing new chemical entities (Bradiaková et al., 2009).
Polymer Chemistry
- Polymer Development : It plays a role in synthesizing diamines used for developing novel polyamide-imides. These polymers have outstanding solubility and thermal stability, making them potentially useful in various industrial applications (Shockravi et al., 2009).
Molecular Analysis and Spectroscopy
- Spectroscopic Investigation : The compound is studied for its vibrational spectral analysis, providing insights into its molecular structure and stability. This type of research is essential for understanding the chemical and physical properties of novel compounds (Alzoman et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N2S/c19-15-5-4-11(6-16(15)20)10-26-17-24-8-13(9-25-17)12-2-1-3-14(7-12)18(21,22)23/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJHRHAOIXUSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
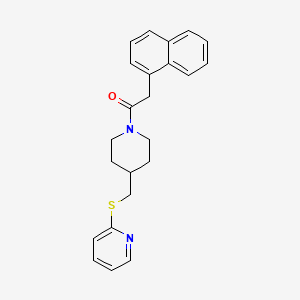
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2494401.png)

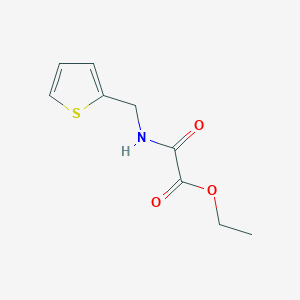

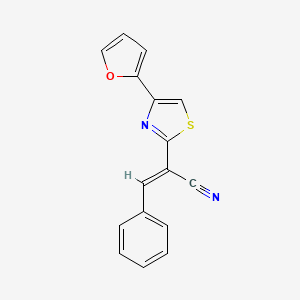

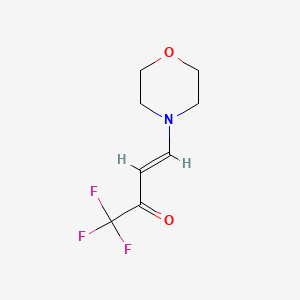
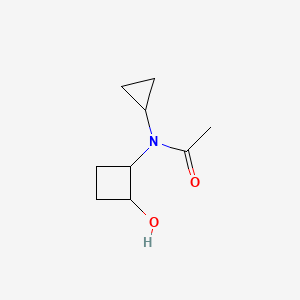
![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494416.png)
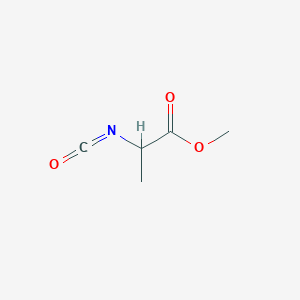
![Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2494418.png)
![3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide](/img/structure/B2494421.png)
![Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione](/img/structure/B2494422.png)
